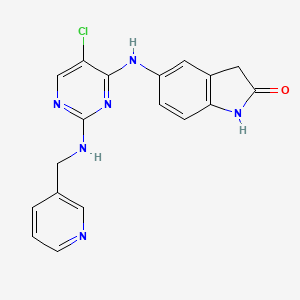

PROTAC HSP90 degrader BP3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dégrandeur HSP90 PROTAC BP3 est un composé puissant et sélectif conçu pour dégrader la protéine de choc thermique 90 (HSP90) par le biais d'une stratégie de chimère de ciblage de la protéolyse (PROTAC). Ce composé a montré un potentiel significatif dans l'inhibition de la croissance des cellules cancéreuses du sein en ciblant et en dégradant HSP90, une protéine cruciale pour la stabilité et l'activation des oncoprotéines .

Méthodes De Préparation

La synthèse du dégrandeur HSP90 PROTAC BP3 implique un processus en plusieurs étapes qui comprend la conception et l'assemblage d'une molécule bifonctionnelle. Cette molécule se compose généralement d'un ligand qui se lie à HSP90, d'un lieur et d'un ligand qui recrute une ligase à ubiquitine E3. Les voies de synthèse et les conditions de réaction spécifiques pour le dégrandeur HSP90 PROTAC BP3 sont propriétaires et non divulguées publiquement en détail. L'approche générale implique des techniques de synthèse organique standard, notamment des réactions de couplage et des étapes de purification .

Analyse Des Réactions Chimiques

Le dégrandeur HSP90 PROTAC BP3 subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité.

Réactions de substitution : Ces réactions peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule, ce qui peut être utilisé pour modifier ses propriétés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs de cuivre. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le dégrandeur HSP90 PROTAC BP3 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation des protéines et le rôle de HSP90 dans les processus cellulaires.

Biologie : Utilisé dans la recherche pour comprendre les mécanismes de la dégradation des protéines et les effets de l'inhibition de HSP90 sur les fonctions cellulaires.

Médecine : Investigated for its potential therapeutic applications in treating breast cancer and other cancers by selectively degrading HSP90 and inhibiting cancer cell growth

Mécanisme d'action

Le dégrandeur HSP90 PROTAC BP3 exerce ses effets en recrutant une ligase à ubiquitine E3 vers HSP90, conduisant à l'ubiquitination et à la dégradation protéasomique subséquente de HSP90. Cette dégradation perturbe la stabilité et l'activation des oncoprotéines qui dépendent de HSP90, inhibant ainsi la croissance des cellules cancéreuses. Les cibles moléculaires impliquées comprennent HSP90 et la ligase à ubiquitine E3, qui travaillent ensemble pour faciliter le processus de dégradation .

Applications De Recherche Scientifique

PROTAC HSP90 degrader BP3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and the role of HSP90 in cellular processes.

Biology: Employed in research to understand the mechanisms of protein degradation and the effects of HSP90 inhibition on cellular functions.

Medicine: Investigated for its potential therapeutic applications in treating breast cancer and other cancers by selectively degrading HSP90 and inhibiting cancer cell growth

Industry: Utilized in the development of new therapeutic strategies and drug discovery efforts targeting HSP90.

Mécanisme D'action

PROTAC HSP90 degrader BP3 exerts its effects by recruiting an E3 ubiquitin ligase to HSP90, leading to the ubiquitination and subsequent proteasomal degradation of HSP90. This degradation disrupts the stability and activation of oncoproteins that rely on HSP90, thereby inhibiting cancer cell growth. The molecular targets involved include HSP90 and the E3 ubiquitin ligase, which work together to facilitate the degradation process .

Comparaison Avec Des Composés Similaires

Le dégrandeur HSP90 PROTAC BP3 est unique par rapport aux autres inhibiteurs de HSP90 en raison de son mécanisme basé sur PROTAC, qui conduit à la dégradation sélective de HSP90 plutôt qu'à une simple inhibition de sa fonction. Des composés similaires incluent :

Dégrandeur HSP90 PROTAC BP1 : Un autre dégrandeur HSP90 basé sur PROTAC avec des propriétés similaires mais des composants structuraux différents.

Dégrandeur HSP90 PROTAC BP2 : Un composé ayant un mécanisme similaire mais une efficacité et une sélectivité variables.

Inhibiteurs traditionnels de HSP90 : Composés qui inhibent la fonction HSP90 sans induire sa dégradation, comme la geldanamycine et ses dérivés

Le dégrandeur HSP90 PROTAC BP3 se démarque par sa capacité à dégrader sélectivement HSP90, offrant une approche potentiellement plus efficace de la thérapie anticancéreuse.

Propriétés

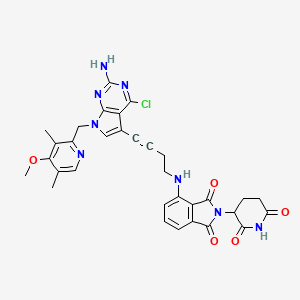

Formule moléculaire |

C32H29ClN8O5 |

|---|---|

Poids moléculaire |

641.1 g/mol |

Nom IUPAC |

4-[4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43) |

Clé InChI |

ZSERQSKFLSKTGE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)

![sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10831062.png)

![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)

![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)

![2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)

![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)